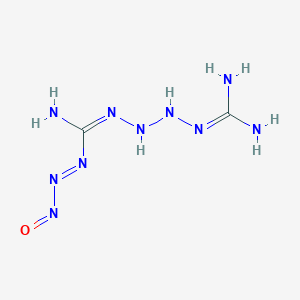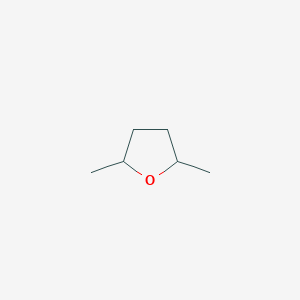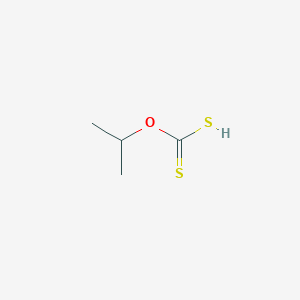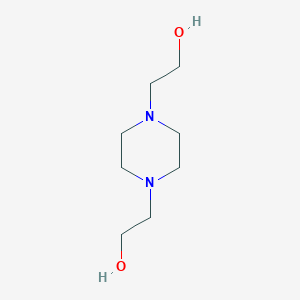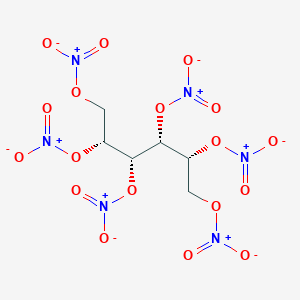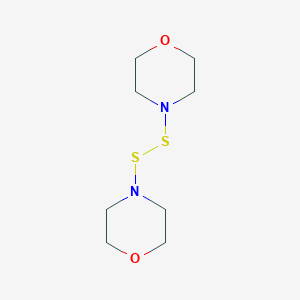
4,4'-Dithiodimorpholine
概要
説明
4,4’-Dithiodimorpholine is an organic compound with the molecular formula C₈H₁₆N₂O₂S₂ and a molecular weight of 236.35 g/mol . It is commonly used as a vulcanizing agent and accelerator in the rubber industry. This compound is also known for its applications in protecting metals against corrosion and tarnish by acid fumes, as well as in toiletry and cosmetic products .
準備方法
Synthetic Routes and Reaction Conditions: 4,4’-Dithiodimorpholine can be synthesized through the reaction of morpholine with sulfur monochloride. The process involves adding morpholine, an organic solvent, and an acid-binding agent into a reaction vessel. The mixture is then reacted with sulfur monochloride at temperatures ranging from room temperature to 55°C. The reaction is maintained for 0.5 to 2 hours, followed by separation, washing, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation of 4,4’-Dithiodimorpholine follows a similar synthetic route. The conversion rate of morpholine reaches over 98%, and the yield of the product is also above 98%. The product obtained has a high purity of over 99% as measured by high-performance liquid chromatography (HPLC). The organic solvent used in the reaction can be recycled, making the process environmentally friendly .
化学反応の分析
Types of Reactions: 4,4’-Dithiodimorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, 4,4’-Dithiodimorpholine can be converted into sulfoxides or sulfones.
Reduction: Reducing agents can break the disulfide bond, leading to the formation of morpholine derivatives.
Substitution: The compound can participate in substitution reactions where the disulfide bond is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various morpholine derivatives .
科学的研究の応用
4,4’-Dithiodimorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a vulcanizing agent and accelerator in the rubber industry, enhancing the properties of rubber products.
Biology: The compound is studied for its potential use in protecting biological samples from oxidative damage.
Medicine: Research is ongoing to explore its potential as an antioxidant in pharmaceutical formulations.
Industry: Apart from its use in rubber production, it is also used in protecting metals against corrosion and tarnish, as well as in cosmetic products like hair conditioners and deodorants
作用機序
The mechanism of action of 4,4’-Dithiodimorpholine primarily involves the cleavage of the disulfide bond under specific conditions, releasing active sulfur species. These active sulfur species can then participate in various chemical reactions, such as cross-linking in rubber vulcanization. The molecular targets and pathways involved include the interaction with rubber polymers to form stable cross-linked networks, enhancing the mechanical properties of the rubber .
類似化合物との比較
- 2-Mercaptobenzothiazole
- Tetramethyl thiuram monosulfide
Comparison: 4,4’-Dithiodimorpholine is unique in its ability to release active sulfur species under vulcanizing conditions, making it a highly effective vulcanizing agent. Compared to 2-Mercaptobenzothiazole and Tetramethyl thiuram monosulfide, 4,4’-Dithiodimorpholine offers better control over the vulcanization process and results in products with superior mechanical properties .
特性
IUPAC Name |
4-(morpholin-4-yldisulfanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZWYXLQJQBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1SSN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026698 | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Gray to tan solid; [Hawley] White solid; [MSDSonline] | |
| Record name | Morpholine, 4,4'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
121 °C, 250 °F (MINIMUM) | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.36 @ 25 °C | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000305 [mmHg] | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS, GRAY TO TAN POWDER | |
CAS No. |
103-34-4 | |
| Record name | DTDM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4,4'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(morpholin-4-yl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M786P489YF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125 °C | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary industrial application of 4,4'-Dithiodimorpholine?
A1: this compound is widely recognized as a vulcanizing agent in the rubber industry. It enhances the properties of rubber by promoting cross-linking during the vulcanization process. [, , ] This results in improved mechanical properties, such as increased tensile strength, modulus, and hardness, as demonstrated in studies on EPDM vulcanizates. []
Q2: Can you elaborate on the specific role of this compound in dynamic vulcanization?
A2: this compound acts as a sulfur donor during dynamic vulcanization, a process used to create thermoplastic vulcanizates (TPVs). Studies have explored its use in NR/PP TPVs, where it influences the crosslink density and dynamic properties of the final material. []
Q3: How does this compound compare to other sulfur donors in dynamic vulcanization?
A3: Research comparing this compound to other sulfur donors like Tetramethyl thiuram disulfide (TMTD) and Dipentamethylene thiuram tetrasulfide (Tetrone A) in NR/PP TPVs revealed that it generally yielded TPVs with lower mechanical properties, storage modulus, complex viscosity, and crosslink density compared to Tetrone A. []
Q4: Beyond rubber applications, has this compound shown potential in other fields?
A4: Yes, this compound has demonstrated potential in the medical field. It exhibits zinc-ejecting properties, specifically targeting the E6 oncoprotein of human papillomavirus type 16 (HPV-16). []
Q5: How does this compound interact with the HPV-16 E6 oncoprotein?
A5: While the exact mechanism requires further investigation, this compound is believed to interfere with the zinc-binding domains of the E6 protein, potentially disrupting its structure and function. [] This disruption could have implications for the development of novel anti-cancer therapies.
Q6: What are the observed effects of this compound on HPV-containing cells?
A6: Studies have shown that this compound can inhibit the interaction of the E6 protein with its cellular partners, E6AP and E6BP. [] Furthermore, it has selectively inhibited cell viability and induced higher levels of p53 protein in HPV-containing tumorigenic cells. []
Q7: Has the potential of this compound as an anti-cancer agent been explored further?
A7: Research on this compound's anti-cancer properties is still in its early stages. Further investigation is needed to fully understand its mechanism of action, efficacy, and safety profile.
Q8: Are there any known safety concerns related to this compound?
A8: Yes, this compound has been identified as a potential allergen. Studies have shown that it can cause allergic contact dermatitis, particularly in occupational settings where exposure is high. []
Q9: How common are allergic reactions to this compound?
A9: In a retrospective review of patch testing for rubber allergens, this compound showed a 9.8% positive reaction rate, making it one of the most common rubber allergens. []
Q10: What occupations are most at risk for this compound allergy?
A10: Healthcare workers appear to be at a higher risk for developing allergies to this compound, likely due to increased exposure to rubber gloves and other medical equipment containing the compound. []
Q11: Are there specific symptoms associated with this compound allergy?
A11: Allergic contact dermatitis from this compound typically presents as skin irritation, redness, itching, and potentially blisters on areas that have come into contact with the allergen. []
Q12: How is this compound typically detected in analytical settings?
A12: While specific analytical methods for this compound were not detailed in the provided research, terahertz spectroscopy, combined with machine learning algorithms, has shown promise for the classification of rubber vulcanizing accelerators, which could be applicable to this compound. [, ]
Q13: What is the molecular formula and weight of this compound?
A13: The molecular formula of this compound is C8H16N2O2S2, and its molecular weight is 236.37 g/mol. []
Q14: Has the long-term stability of this compound been studied?
A14: Interestingly, research has shown that this compound can undergo transformation upon prolonged storage. Leaving the powder undisturbed for over 10 years resulted in the formation of 4,4'-Tetrathiodimorpholine. []
Q15: Does the formation of 4,4'-Tetrathiodimorpholine impact the reactivity of this compound?
A15: Yes, studies investigating the thiiranation of 2′-adamantylidene-9-benzonorbornenyidene revealed that 4,4'-Tetrathiodimorpholine, in combination with a Brønsted acid, exhibited higher reactivity compared to both this compound and 4,4'-Thiodimorpholine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)

